(R)-(+)-2-Bromopropionic acid is a chiral compound with the molecular formula and a molecular weight of 152.975 g/mol. It is also known as α-bromopropionic acid and is characterized by the presence of a bromine atom at the second carbon of the propionic acid structure. This compound is significant in organic chemistry due to its utility in various
(R)-(+)-2-Bromopropionic acid exhibits notable biological activities:
Several methods are employed for synthesizing (R)-(+)-2-Bromopropionic acid:
(R)-(+)-2-Bromopropionic acid finds applications in various fields:
Research has focused on the interactions of (R)-(+)-2-Bromopropionic acid with other biological molecules:
(R)-(+)-2-Bromopropionic acid shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:
Compound Name | Formula | Unique Features |
---|---|---|
2-Bromobutyric Acid | Contains four carbons; used in similar reactions. | |
3-Bromopropanoic Acid | Bromine at the third carbon; different reactivity. | |
Propanoic Acid | No halogen; simpler structure without bromine. |
(R)-(+)-2-Bromopropionic acid is unique due to its specific stereochemistry and reactivity profile, making it particularly valuable in asymmetric synthesis and biological applications. Its chiral nature allows for distinct interactions compared to its non-brominated counterparts.
Corrosive;Irritant